4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of aniline with trifluoroacetic anhydride to form the corresponding trifluoromethyl derivative. This intermediate is then reacted with sulfonyl chloride to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its antimicrobial and anticancer properties make it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to reduced tumor growth . The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
- 4-amino-2-(trifluoromethyl)benzonitrile
- 5-nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide
Uniqueness
4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This substitution enhances its stability, lipophilicity, and binding affinity to target enzymes, making it a valuable compound in medicinal chemistry .
Biological Activity
4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a trifluoromethyl group that enhances its pharmacological properties, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer effects, enzyme interactions, and the underlying mechanisms of action.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms. The compound has been evaluated against multiple cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxicity. For instance, the half-maximal inhibitory concentration (IC50) values were determined using MTT assays, revealing that the compound effectively inhibits cell viability in a dose-dependent manner. The results indicate that:
- HCT-116 : IC50 = 12.5 µM
- MCF-7 : IC50 = 15.3 µM
- HeLa : IC50 = 18.7 µM
These findings suggest that the compound is particularly effective against colon and breast cancer cell lines .
The mechanisms through which this compound exerts its anticancer effects are multifaceted:
- Cell Cycle Arrest : The compound induces G0/G1 and G2/M phase arrest, leading to inhibited cell proliferation.
- Apoptosis Induction : It promotes apoptosis in both wild-type and mutant p53 expressing cells, as evidenced by increased annexin V-FITC positivity in treated cells .
- Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX correlates with reduced tumor growth and increased sensitivity to chemotherapy .
Enzyme Interactions
This compound's interaction with various enzymes has been extensively studied:
- Carbonic Anhydrase Inhibition : The compound demonstrates selective inhibition against CA IX with an IC50 of approximately 20 nM, indicating its potential as a therapeutic agent in targeting tumors expressing this enzyme .
- Cholinesterase Inhibition : Some derivatives of similar sulfonamides have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a broader spectrum of activity .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Cancer Cell Lines : A study involving MDA-MB-231 (triple-negative breast cancer) showed that treatment with this compound at varying concentrations resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
- Animal Models : In vivo studies using mouse models of leukemia indicated that while some analogs showed no significant antitumor activity, modifications to the sulfonamide structure could enhance efficacy .
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. Computational models predict good permeability across biological membranes, which is essential for effective drug delivery .
Properties
IUPAC Name |
4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)11-3-1-2-4-12(11)18-21(19,20)10-7-5-9(17)6-8-10/h1-8,18H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHUJTCCBMWDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.